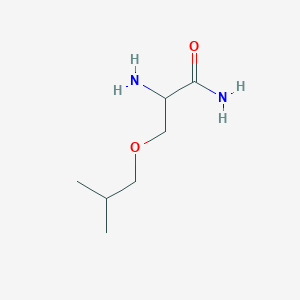

2-Amino-3-isobutoxypropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O2 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2-amino-3-(2-methylpropoxy)propanamide |

InChI |

InChI=1S/C7H16N2O2/c1-5(2)3-11-4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H2,9,10) |

InChI Key |

CFRKLVWZIXQQLW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COCC(C(=O)N)N |

Origin of Product |

United States |

Chemical Synthesis and Green Chemistry Approaches to 2 Amino 3 Isobutoxypropanamide

Synthesis of Structural Analogs and Isotopic Variants of 2-Amino-3-isobutoxypropanamide

Chiral Separation Techniques and Synthesis of Stereoisomers

The preparation of enantiomerically pure stereoisomers of this compound can be approached through two primary strategies: the stereoselective synthesis starting from a chiral precursor, or the resolution of a racemic mixture of the final compound or an intermediate.

A plausible synthetic route to the individual stereoisomers of this compound begins with its corresponding α-amino acid, 2-amino-3-isobutoxypropanoic acid. The (S)-enantiomer of the N-Fmoc protected version of this acid, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-isobutoxypropanoic acid, is a known compound, suggesting a pathway to the enantiomerically pure (S)-2-Amino-3-isobutoxypropanamide. The synthesis would involve the amidation of this protected amino acid, followed by the deprotection of the fluorenylmethoxycarbonyl (Fmoc) group. Standard peptide coupling reagents can be employed for the amide formation nih.govarkat-usa.org.

Alternatively, a racemic mixture of this compound can be synthesized and subsequently resolved into its constituent enantiomers. Several established chiral separation techniques are applicable to amino acids and their derivatives.

Enzymatic Resolution

A widely utilized and green chemistry approach for obtaining chiral amino acids and their derivatives is enzymatic resolution . This method leverages the high stereoselectivity of enzymes to differentiate between enantiomers. For the resolution of this compound, a racemic mixture of the amide could be subjected to an enantioselective amidase or aminopeptidase (B13392206) symeres.comnih.govasm.org. These enzymes would selectively hydrolyze one enantiomer (e.g., the L- or (S)-enantiomer) into the corresponding carboxylic acid, leaving the other enantiomer (the D- or (R)-amide) unreacted symeres.com. The resulting mixture of the amino acid and the amino amide can then be separated based on their different physicochemical properties, such as solubility or charge. This method is advantageous due to its mild reaction conditions and high selectivity . Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the unreacted enantiomer, can theoretically achieve a 100% yield of the desired stereoisomer asm.orgrsc.org.

Table 1: Potential Enzymes for Kinetic Resolution

| Enzyme Class | Substrate | Products | Principle |

|---|---|---|---|

| L-amino acid amidase | Racemic this compound | L-2-Amino-3-isobutoxypropanoic acid + D-2-Amino-3-isobutoxypropanamide | Selective hydrolysis of the L-amide |

| D-aminopeptidase | Racemic this compound | D-2-Amino-3-isobutoxypropanoic acid + L-2-Amino-3-isobutoxypropanamide | Selective hydrolysis of the D-amide |

| Lipase | Racemic N-acylated this compound | N-acylated L-amino acid + N-acylated D-amino amide | Selective hydrolysis of the L-ester/amide |

Chiral Chromatography

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for both analytical and preparative scale separation of enantiomers oup.comnih.govscas.co.jp. Racemic this compound or its N-protected derivatives could be resolved using commercially available chiral columns. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including amino acid derivatives nih.gov. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. The choice of the mobile phase is critical for achieving optimal separation nih.govchromatographytoday.com.

Table 2: Chiral HPLC Columns for Potential Separation

| Column Type | Chiral Selector | Potential Analytes | Separation Principle |

|---|---|---|---|

| Polysaccharide-based | Cellulose or Amylose derivatives | N-protected or unprotected this compound | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. |

| Pirkle-type | π-acidic or π-basic moieties | N-derivatized this compound | π-π interactions, hydrogen bonding, and steric hindrance. |

| Crown Ether-based | Chiral crown ethers | Free this compound | Host-guest complexation with the primary amine. |

Diastereomeric Salt Crystallization

A classical method for resolving racemic acids or amines is through the formation of diastereomeric salts with a chiral resolving agent . For the resolution of the precursor, racemic 2-amino-3-isobutoxypropanoic acid, a chiral base such as a chiral amine (e.g., brucine (B1667951) or (R/S)-1-phenylethylamine) can be used. The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization. Subsequently, the pure enantiomer of the amino acid can be recovered by treatment with an acid or base to break the salt.

Advanced Spectroscopic and Structural Characterization of 2 Amino 3 Isobutoxypropanamide

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy would be a primary tool for elucidating the molecular structure of 2-Amino-3-isobutoxypropanamide. ¹H NMR would provide information on the number of different types of protons and their neighboring environments. For instance, distinct signals would be expected for the amino (-NH2) protons, the alpha-proton on the chiral center, the methylene (B1212753) protons adjacent to the ether oxygen, the methine proton of the isobutyl group, and the methyl protons of the isobutyl group. The chemical shifts (δ) and coupling constants (J) would be critical in assigning these protons.

¹³C NMR would complement the proton data by identifying the number of non-equivalent carbon atoms. Signals would be anticipated for the carbonyl carbon of the amide, the alpha-carbon, the ether-linked methylene carbon, and the carbons of the isobutoxy group. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would establish proton-proton correlations, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal proton-carbon correlations over one bond and multiple bonds, respectively. These experiments would be instrumental in confirming the connectivity of the molecule. Nuclear Overhauser Effect (NOE) experiments could provide insights into the through-space proximity of protons, aiding in the determination of the molecule's preferred conformation in solution.

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Molecular Weight Confirmation

Advanced mass spectrometry techniques would be employed to confirm the molecular weight of this compound and to study its fragmentation patterns. High-resolution mass spectrometry (HRMS), using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its elemental composition.

Tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the parent ion. By analyzing the resulting fragment ions, the structural connectivity of this compound could be further corroborated. Expected fragmentation pathways might include the loss of the isobutoxy group, cleavage of the amide bond, and other characteristic fragmentations that would help to piece together the molecule's structure.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, X-ray crystallography would offer an unambiguous determination of its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, offering a definitive view of the molecule's conformation.

Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding involving the amino and amide groups, which govern the solid-state architecture. This information is crucial for understanding the physical properties of the compound.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Molecular Vibrational Analysis

Vibrational spectroscopy, including both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, would provide valuable information about the functional groups present in this compound. The FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the amide (Amide I band), the N-H bending of the amide (Amide II band), and the C-O stretching of the ether linkage.

Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The combination of both techniques would allow for a more complete vibrational analysis of the molecule, aiding in its structural confirmation.

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Absolute Configuration Assignment

As this compound possesses a chiral center at the alpha-carbon, chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining its absolute configuration (R or S). These techniques measure the differential absorption and rotation of plane-polarized light by the chiral molecule.

The experimental CD and ORD spectra would be compared with spectra predicted from quantum chemical calculations for both the R and S enantiomers. A match between the experimental and calculated spectra would allow for the assignment of the absolute configuration of the enantiomer being studied.

Computational Chemistry and Theoretical Investigations of 2 Amino 3 Isobutoxypropanamide

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 2-Amino-3-isobutoxypropanamide, these calculations would yield optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.

Furthermore, these calculations can predict various spectroscopic properties. For instance, theoretical vibrational frequencies from an infrared (IR) spectrum analysis could identify characteristic peaks corresponding to functional groups like the amine (N-H), amide (C=O, N-H), and ether (C-O-C) moieties. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) could be calculated to aid in structural elucidation.

A representative data table for such theoretical calculations would look like this:

| Calculated Property | Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

| Total Energy | Data not available |

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations would be invaluable for exploring its conformational space, identifying the most stable three-dimensional arrangements (conformers) in a given environment. These simulations can reveal how the flexible isobutoxy side chain and the amino and amide groups orient themselves.

MD simulations are also critical for understanding the influence of solvents, such as water, on the molecule's structure and dynamics. By simulating the molecule in a box of explicit solvent molecules, one can observe the formation and dynamics of hydrogen bonds between the compound and the solvent, providing insights into its solubility and behavior in aqueous environments. Key outputs from such simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Radial Distribution Functions (RDFs) to characterize solvation shells.

Molecular Docking and Binding Site Analysis with Non-Clinical Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biomedpharmajournal.org In the context of this compound, docking studies could be performed against various non-clinical biological macromolecules, such as enzymes or transport proteins, to hypothesize potential interactions.

This analysis would identify the most likely binding poses of the compound within the active or allosteric sites of a protein. The results would be scored based on binding affinity (e.g., in kcal/mol), with lower scores indicating more favorable binding. The analysis would also detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the amino acid residues of the protein and the functional groups of this compound.

A typical data table summarizing docking results would include:

| Macromolecule Target | Binding Affinity (kcal/mol) | Interacting Residues |

| e.g., Lysozyme | Data not available | Data not available |

| e.g., Serum Albumin | Data not available | Data not available |

Structure-Reactivity Relationship (SRR) Studies Based on Theoretical Parameters

Structure-Reactivity Relationship (SRR) studies aim to correlate a molecule's chemical structure with its reactivity. By calculating various theoretical parameters, also known as quantum chemical descriptors, it is possible to predict aspects of a molecule's behavior. For this compound, these descriptors would be derived from the quantum chemical calculations mentioned in section 3.1.

Important parameters include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. researchgate.net These values help to quantify the molecule's tendency to donate or accept electrons, providing a theoretical basis for its reactivity in various chemical reactions. For example, a low ionization potential would suggest it could act as an electron donor in certain reactions.

Elucidation of Reaction Mechanisms Through Computational Modeling and Transition State Analysis

Computational modeling is a powerful tool for investigating the step-by-step sequence of a chemical reaction, known as the reaction mechanism. mdpi.com For this compound, this could involve studying its potential synthesis routes or degradation pathways.

By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. The energy barrier associated with the transition state determines the rate of the reaction. Computational methods can calculate the geometry and energy of these short-lived transition state structures, which are often difficult or impossible to observe experimentally. This analysis provides a detailed, molecular-level understanding of how chemical transformations involving this compound might occur.

Biochemical and Molecular Interaction Studies of this compound (In Vitro and Mechanistic Focus)

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available research data specifically detailing the biochemical and molecular interactions of the compound "this compound." Searches for this specific chemical entity did not yield any studies related to its enzyme binding, receptor interactions, effects on biomimetic systems, thermodynamic properties in protein-ligand interactions, or its cellular uptake mechanisms in non-human models.

The provided outline requests in-depth, data-driven content for the following sections:

Biochemical and Molecular Interaction Studies of 2 Amino 3 Isobutoxypropanamide in Vitro and Mechanistic Focus

Investigation of Cellular Uptake Mechanisms in Non-Human Cellular Models

Without any specific studies on 2-Amino-3-isobutoxypropanamide, it is not possible to provide the requested detailed research findings or data tables for these areas. General principles of enzyme kinetics ibmc.msk.ruwikipedia.orgnih.gov, receptor-ligand binding assays nih.govrevvity.comnih.gov, interactions with biomimetic systems, thermodynamic characterization of protein-ligand interactions whiterose.ac.uknih.govfz-juelich.de, and cellular uptake mechanisms nih.gov exist within the broader field of biochemistry and pharmacology. However, applying these general concepts to a compound for which no empirical data has been published would be speculative and would not meet the required standards of scientific accuracy.

Therefore, this article cannot be generated as per the user's instructions due to the absence of specific scientific information on this compound.

Advanced Analytical Method Development for 2 Amino 3 Isobutoxypropanamide

Optimization of Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography, Supercritical Fluid Chromatography)

Chromatographic techniques are central to the separation and analysis of 2-Amino-3-isobutoxypropanamide from starting materials, impurities, and potential degradants. bnmv.ac.inresearchgate.net The optimization of these methods is critical for achieving the necessary resolution, sensitivity, and speed.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of amino acids and their derivatives. shimadzu.com Due to the polar nature of this compound, several HPLC modes can be employed.

Reversed-Phase (RP) HPLC: While challenging for highly polar analytes, RP-HPLC can be effective after derivatization. Pre-column derivatization with reagents like o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) introduces a hydrophobic moiety, enhancing retention on C18 or C8 columns. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is exceptionally well-suited for polar compounds. nih.gov It utilizes a polar stationary phase (e.g., silica, amide, or amino-functionalized) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. nih.gov This allows for the direct analysis of underivatized this compound, simplifying sample preparation. nih.gov

Gas Chromatography (GC): GC offers high resolution but requires analytes to be volatile and thermally stable. Since this compound is a non-volatile amino acid derivative, derivatization is mandatory. A common approach involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group. Reagents like propyl chloroformate can be used to derivatize the compound directly in an aqueous sample. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that combines the benefits of both GC and HPLC. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar co-solvent like methanol. SFC is particularly advantageous for chiral separations, offering high efficiency and speed. The separation of the enantiomers of this compound can be achieved using chiral stationary phases (CSPs) under SFC conditions.

Table 1: Optimized Chromatographic Conditions for this compound Analysis

| Technique | Column Type | Mobile Phase/Carrier Gas | Derivatization | Detection |

|---|---|---|---|---|

| RP-HPLC | C18 (e.g., 4.6 x 150 mm, 5 µm) | Gradient of Acetonitrile and Phosphate Buffer | Required (e.g., OPA, FMOC) | Fluorescence, UV/Vis |

| HILIC | Amide or Silica (e.g., 2.1 x 100 mm, 3 µm) | Gradient of Acetonitrile and Ammonium Formate Buffer | Not required | MS, ELSD, CAD |

| GC | Capillary (e.g., DB-5, 30 m x 0.25 mm) | Helium | Required (e.g., Propyl chloroformate) | Flame Ionization (FID), MS |

| SFC (Chiral) | Chiral Stationary Phase (e.g., Polysaccharide-based) | Supercritical CO₂ with Methanol modifier | Not required | UV, MS |

Development of Capillary Electrophoresis Methods for Purity Assessment and Enantiomeric Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. sciex.com It offers advantages such as rapid analysis times, low sample and reagent consumption, and unique selectivity. researchgate.net

Purity Assessment: For assessing the purity of this compound, Capillary Zone Electrophoresis (CZE) is the most common mode. sciex.com In CZE, analytes are separated in a buffer-filled capillary based on their charge-to-size ratio. By optimizing the buffer pH, voltage, and capillary temperature, high-resolution separation of the main compound from charged impurities can be achieved. horiba.com

Enantiomeric Separations: Since this compound possesses a chiral center, separating its enantiomers is critical. CE is a powerful tool for chiral separations. This is typically accomplished by adding a chiral selector to the background electrolyte (BGE).

Chiral Selectors: Commonly used chiral selectors for amino acid derivatives include cyclodextrins (e.g., β-cyclodextrin and its derivatives), crown ethers, and certain macrocyclic antibiotics. The selector forms transient diastereomeric complexes with the enantiomers of the analyte, which have different electrophoretic mobilities, leading to their separation.

Table 2: Capillary Electrophoresis Conditions for this compound

| Parameter | Purity Assessment (CZE) | Enantiomeric Separation |

|---|---|---|

| Capillary | Fused-silica, 50 µm i.d., 50 cm length | Fused-silica, 50 µm i.d., 50 cm length |

| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) | 25 mM Phosphate buffer (pH 3.0) containing 15 mM Hydroxypropyl-β-cyclodextrin |

| Voltage | 20 kV | 25 kV |

| Temperature | 25 °C | 20 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 200 nm | UV at 200 nm |

Quantitative Spectrophotometric and Fluorometric Assays for Detection and Quantification

Spectrophotometric and fluorometric assays provide simple and cost-effective methods for the quantification of this compound, particularly in bulk substance and simple formulations. These methods typically rely on chemical derivatization to yield a product with strong absorbance or fluorescence properties. shimadzu.com

Spectrophotometric Assays: A classic method for amino acid quantification involves derivatization with ninhydrin. europa.eu When heated with ninhydrin, the primary amino group of this compound forms a deep purple-colored product known as Ruhemann's purple, which can be quantified by measuring its absorbance at approximately 570 nm. europa.eu

Fluorometric Assays: Fluorometric methods offer significantly higher sensitivity compared to spectrophotometry. nih.gov

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (e.g., mercaptoethanol) to form a highly fluorescent isoindole derivative. This reaction is fast, occurs at room temperature, and provides excellent sensitivity for quantifying this compound.

Fluorescamine: Fluorescamine reacts almost instantaneously with primary amines to form a fluorescent pyrrolinone product. A key advantage is that the reagent itself and its hydrolysis products are non-fluorescent, leading to low background signals.

Table 3: Comparison of Derivatization Reagents for Spectrophotometric and Fluorometric Assays

| Reagent | Detection Method | Wavelength (nm) | Advantages | Limitations |

|---|---|---|---|---|

| Ninhydrin | Spectrophotometry | 570 | Robust, widely used | Requires heating, less sensitive |

| o-Phthalaldehyde (OPA) | Fluorometry | Ex: ~340, Em: ~455 | High sensitivity, fast reaction | Unstable derivative, requires thiol |

| Fluorescamine | Fluorometry | Ex: ~390, Em: ~475 | High sensitivity, rapid, low background | Reagent is sensitive to moisture |

Application of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Mechanistic Metabolite Profiling in Controlled In Vitro Systems

Hyphenated techniques, which couple a separation method with mass spectrometry (MS), provide unparalleled sensitivity and specificity, making them essential for trace analysis and metabolite identification. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the benchmark technique for quantifying low levels of analytes in complex biological matrices. Using a HILIC or RP-HPLC method for separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is typically used to generate protonated molecular ions [M+H]⁺ of this compound. In the tandem mass spectrometer (e.g., a triple quadrupole), this parent ion is selected, fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), ensures high specificity and allows for accurate quantification even at very low concentrations. nih.gov This is crucial for profiling metabolites in in vitro systems like liver microsomes or cell cultures.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS provides excellent chromatographic resolution and definitive structural identification through characteristic electron ionization (EI) fragmentation patterns. d-nb.info The resulting mass spectra can be compared against libraries for identification. GC-MS is highly effective for trace analysis and confirming the identity of metabolites after derivatization. nih.gov

Table 4: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Value |

|---|---|

| Ionization Mode | ESI Positive |

| Parent Ion (Q1) | m/z 161.1 |

| Product Ion (Q3) | m/z 88.1 (Quantifier), m/z 70.1 (Qualifier) |

| Collision Energy | 15 eV |

| Dwell Time | 100 ms |

| Application | Trace quantification in plasma, metabolite profiling |

Method Validation for Precision, Accuracy, and Robustness in Relevant Matrices

Method validation is a mandatory process to demonstrate that an analytical procedure is suitable for its intended purpose. demarcheiso17025.cominab.ie Following guidelines from the International Conference on Harmonisation (ICH), key parameters must be evaluated. europa.eu

Precision: Assesses the closeness of agreement among a series of measurements. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). researchgate.net

Accuracy: Measures the closeness of the test results to the true value. It is often determined by analyzing samples with a known concentration of the analyte (spiked matrix) and calculating the percent recovery. researchgate.net

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. inab.ie

Table 5: Typical Acceptance Criteria for Analytical Method Validation

| Parameter | Acceptance Criterion |

|---|---|

| Precision (RSD%) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Linearity (r²) | ≥ 0.999 |

| LOQ Precision (RSD%) | ≤ 10% |

| Robustness | Results should remain within system suitability criteria |

Mechanistic Studies of Chemical and Biochemical Transformations of 2 Amino 3 Isobutoxypropanamide

Kinetic and Thermodynamic Analysis of Chemical Reactions

There is currently no publicly available data on the kinetic and thermodynamic parameters for chemical reactions involving 2-Amino-3-isobutoxypropanamide. To perform a kinetic and thermodynamic analysis, experimental studies would be required to determine rate constants, activation energies, and changes in enthalpy, entropy, and Gibbs free energy for specific reactions. Such studies could involve techniques like spectrophotometry, chromatography, and calorimetry to monitor the reaction progress under various conditions.

Table 1: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound

| Parameter | Value | Conditions |

| Rate Constant (k) | Data not available | Temperature, Solvent |

| Activation Energy (Ea) | Data not available | - |

| Enthalpy of Reaction (ΔH) | Data not available | - |

| Entropy of Reaction (ΔS) | Data not available | - |

| Gibbs Free Energy (ΔG) | Data not available | - |

This table is for illustrative purposes only, as no experimental data has been found.

Identification and Characterization of Reaction Intermediates and Transition States

The identification of reaction intermediates and transition states is crucial for understanding the mechanism of any chemical transformation. For this compound, one could hypothesize the formation of various intermediates depending on the reaction type. For instance, in an acid-catalyzed hydrolysis of the amide, a protonated amide intermediate would be expected. Spectroscopic techniques like NMR and mass spectrometry, combined with computational modeling, are typically used to identify and characterize these transient species. However, no such studies have been published for this specific compound.

Table 2: Plausible, but Unconfirmed, Reaction Intermediates for this compound Transformations

| Reaction Type | Plausible Intermediate | Method of Characterization |

| Acid-catalyzed hydrolysis | Protonated amide | Not available |

| Base-catalyzed hydrolysis | Tetrahedral intermediate | Not available |

| N-acylation | N-acylated intermediate | Not available |

This table presents hypothetical intermediates based on general organic chemistry principles.

Investigation of Degradation Pathways under Controlled Environmental Conditions

The degradation of this compound under controlled environmental conditions (e.g., pH, temperature, light) has not been documented. Generally, amides can undergo hydrolysis to the corresponding carboxylic acid (2-amino-3-isobutoxypropanoic acid) and ammonia. The ether linkage of the isobutoxy group might also be susceptible to cleavage under harsh acidic conditions. The amino group could be subject to oxidation or other transformations. Determining the actual degradation pathways would necessitate stability studies using techniques like HPLC to separate and identify the degradation products.

Table 3: Potential Degradation Products of this compound

| Condition | Potential Degradation Product(s) | Analytical Technique |

| Acidic pH | 2-Amino-3-isobutoxypropanoic acid, Ammonia | Data not available |

| Basic pH | 2-Amino-3-isobutoxypropanoate, Ammonia | Data not available |

| Oxidative stress | Various oxidation products | Data not available |

This table lists potential degradation products; their formation has not been experimentally verified.

Stereochemical Course of Reactions Involving this compound

This compound possesses a chiral center at the alpha-carbon (C2). Therefore, reactions at this center or adjacent to it could proceed with retention, inversion, or racemization of the stereochemistry. The stereochemical outcome would depend on the reaction mechanism. For example, an SN2 reaction at the alpha-carbon would likely proceed with inversion of configuration. The stereochemical course of reactions is typically investigated using chiral chromatography and polarimetry. Without experimental data, the stereochemical behavior of this compound remains speculative.

Elucidation of Non-Enzymatic Transformation Mechanisms in Physiologically Relevant Media (In Vitro)

The non-enzymatic transformation of this compound in physiologically relevant media (e.g., simulated body fluid at pH 7.4) is an area that would require specific investigation. Potential non-enzymatic reactions could include hydrolysis of the amide bond, which is generally slow at physiological pH but can be catalyzed by certain buffer components. The stability of the ether linkage under these conditions would also need to be assessed. Such studies are vital for understanding the potential fate of the compound in a biological system, but no such in vitro studies for this compound have been reported.

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-3-isobutoxypropanamide, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting a halogenated precursor (e.g., 3-isobutoxypropanamide) with a protected amine group under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization includes adjusting reaction temperature (40–80°C), solvent polarity, and catalyst choice. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm molecular structure and identify impurities.

- Mass spectrometry (HRMS) for exact mass validation.

- HPLC with UV detection (λ = 210–254 nm) to quantify purity. Ensure calibration standards match the compound’s absorption profile. Report data to three significant figures to reflect instrumental precision .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respirators if aerosolization is possible.

- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air. Always consult a physician and provide the safety data sheet (SDS) during treatment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from variations in assay conditions (e.g., pH, temperature) or impurities. To address this:

- Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Analyze impurities via LC-MS to identify byproducts interfering with bioactivity.

- Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) .

Q. What experimental strategies are effective for studying this compound’s interaction with enzymes or receptors?

- Surface Plasmon Resonance (SPR): Immobilize the target enzyme/receptor and measure binding kinetics (KD, kon/koff).

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of binding.

- Molecular Dynamics Simulations: Model binding poses to identify critical interactions (e.g., hydrogen bonds with the isobutoxy group) .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

Conduct accelerated stability studies :

- Thermal Stress: Store at 40°C/75% RH for 1–3 months; monitor via HPLC.

- Photolytic Stress: Expose to UV light (ICH Q1B guidelines) to assess photodegradation.

Common degradation products include hydrolyzed amines or oxidized derivatives, identifiable via MS/MS fragmentation patterns .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

- DFT Calculations: Optimize molecular geometry and calculate logP (lipophilicity) or pKa.

- Molecular Docking: Screen against protein databases (e.g., PDB) to predict binding affinities.

- ADMET Predictors: Use tools like SwissADME to estimate bioavailability and toxicity .

Methodological Notes

- Data Precision: Report numerical data (e.g., IC50) to one decimal place beyond instrument resolution (e.g., ±0.1 nM for HPLC) .

- Ethical Reporting: Disclose all statistical tests (e.g., Student’s t-test, ANOVA) and significance thresholds (e.g., p < 0.05) to avoid ambiguous claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.